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Abstract
Cyclic peptides are a promising class of therapeutic agents due to their enhanced stability,

receptor affinity, and bioavailability compared to their linear counterparts. A key strategy for

synthesizing these molecules is through the formation of a lactam bridge between the side

chains of an acidic and a basic amino acid. This document provides detailed application notes

and protocols for the synthesis of cyclic peptides utilizing Nα-Fmoc-Nδ-Z-L-ornithine (Fmoc-
Orn(Z)-OH). This approach leverages an orthogonal protection strategy, a cornerstone of

modern solid-phase peptide synthesis (SPPS), to achieve selective on-resin cyclization. The

protocols provided herein detail the synthesis of the linear peptide precursor, selective

deprotection of side-chain protecting groups, on-resin cyclization, and final cleavage and

purification.

Introduction
The conformational rigidity of cyclic peptides often leads to improved pharmacological

properties, making them attractive candidates for drug development.[1] On-resin cyclization is

an efficient method for producing these structures, as it minimizes intermolecular side reactions

and simplifies purification.[1] A common and effective method for cyclization is the formation of

a stable amide (lactam) bond between the side-chain amine of a basic amino acid, such as

ornithine, and the side-chain carboxyl group of an acidic amino acid, like aspartic acid or

glutamic acid.[2]
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The success of this strategy hinges on an orthogonal protecting group scheme, where different

classes of protecting groups can be selectively removed under specific conditions without

affecting others.[3] The widely used Fmoc/tBu strategy in SPPS employs the base-labile Fmoc

group for Nα-protection and acid-labile groups (e.g., tert-butyl) for the side chains of most

amino acids.[3] To achieve selective side-chain to side-chain cyclization, additional protecting

groups that are stable to both basic (for Fmoc removal) and acidic (for tBu removal) conditions

are required.

This application note focuses on the use of Fmoc-Orn(Z)-OH, where the ornithine side chain is

protected by the benzyloxycarbonyl (Z) group. The Z group is stable to the conditions used for

Fmoc-SPPS and can be removed by catalytic hydrogenation or catalytic transfer

hydrogenation, which are orthogonal to the acid-labile protecting groups.[4] For the acidic

amino acid, a protecting group that is also orthogonal to both the Fmoc and Z groups is

necessary. The allyl (All) ester is an excellent candidate as it can be selectively removed by a

palladium(0) catalyst under neutral conditions.[5]

This document outlines a robust methodology for the synthesis of cyclic peptides via an on-

resin lactam bridge formation between an ornithine residue protected with a Z group and an

aspartic acid residue protected with an allyl group.

Orthogonal Protection Strategy
The synthesis of a cyclic peptide via a side-chain to side-chain lactam bridge between ornithine

and aspartic acid requires a tri-orthogonal protection scheme. The strategy presented here

utilizes:

Nα-Fmoc group: A base-labile protecting group for the temporary protection of the alpha-

amine of the growing peptide chain. It is removed at each step of the peptide elongation.[3]

Side-chain tBu group: An acid-labile protecting group for the side chains of other trifunctional

amino acids in the peptide sequence.

Side-chain Z group (for Ornithine): A protecting group removable by hydrogenolysis, which is

orthogonal to both base- and acid-labile groups.[4]

Side-chain OAll group (for Aspartic Acid): A protecting group removable by a palladium(0)

catalyst, providing the third level of orthogonality.[5]
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This multi-layered protection allows for the sequential and selective deprotection of the side

chains of aspartic acid and ornithine, followed by on-resin cyclization, without affecting the rest

of the peptide or its linkage to the solid support.

Linear Peptide on Resin
(Fmoc-AA-...(Asp(OAll))...(Orn(Z))...-Resin)

Fmoc Deprotection
(20% Piperidine/DMF)

During SPPS

Allyl Deprotection
(Pd(PPh3)4, Phenylsilane)

Post-synthesis

Z Deprotection
(Catalytic Transfer Hydrogenation)

On-Resin Cyclization
(HATU, DIPEA)

Cleavage & Global Deprotection
(TFA Cocktail)

Purified Cyclic Peptide

Click to download full resolution via product page

Caption: Workflow for cyclic peptide synthesis using a tri-orthogonal protection strategy.

Experimental Protocols
Protocol 1: Linear Peptide Synthesis using Fmoc-SPPS
This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin.
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Materials:

Rink Amide Resin (e.g., 0.5 mmol/g loading)

Fmoc-protected amino acids (including Fmoc-Orn(Z)-OH and Fmoc-Asp(OAll)-OH)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

20% (v/v) Piperidine in DMF

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate)

Base: N,N-Diisopropylethylamine (DIPEA)

Peptide synthesis vessel

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5

minutes, drain, and repeat for an additional 15 minutes.

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Amino Acid Coupling:

In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin

loading) with HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-5

minutes.

Add the activated amino acid solution to the resin.

Agitate the mixture for 1-2 hours at room temperature.

Monitor the coupling completion using a Kaiser or ninhydrin test.
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Washing: Wash the resin with DMF (5 times) and DCM (3 times).

Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating

Fmoc-Orn(Z)-OH and Fmoc-Asp(OAll)-OH at the desired positions.

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc

deprotection (step 2) to expose the N-terminal amine.

Final Washing and Drying: Wash the resin extensively with DMF, DCM, and methanol, then

dry under vacuum.

Protocol 2: On-Resin Side-Chain Deprotection and
Cyclization
This protocol details the sequential deprotection of the Asp(OAll) and Orn(Z) side chains,

followed by on-resin lactamization.
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Linear Peptide-Resin
-Asp(OAll)-Orn(Z)-

1. Allyl Deprotection
Pd(PPh3)4 / Phenylsilane in DCM/THF

Peptide-Resin
-Asp(OH)-Orn(Z)-

2. Z Deprotection
Catalytic Transfer Hydrogenation

(e.g., HCOOH, 10% Pd/C in MeOH/DMF)

Peptide-Resin
-Asp(OH)-Orn(NH2)-

3. Lactamization
HATU / DIPEA in DMF

Cyclic Peptide-Resin

Click to download full resolution via product page

Caption: Step-wise on-resin deprotection and cyclization.

A. Selective Deprotection of the Allyl (All) Group from Aspartic Acid

Materials:

Peptide-resin from Protocol 1
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Phenylsilane (PhSiH₃)

Anhydrous DCM

Anhydrous Tetrahydrofuran (THF)

Procedure:

Swell the dried peptide-resin in anhydrous DCM for 30 minutes.

Prepare a deprotection solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to resin loading)

and PhSiH₃ (15-20 equivalents) in a mixture of DCM and THF.

Drain the DCM from the resin and add the deprotection solution.

Gently agitate the resin suspension under an inert atmosphere (e.g., nitrogen or argon) for 2-

3 hours at room temperature.

Wash the resin thoroughly with THF (3 times), DCM (3 times), DMF (3 times), and a 0.5%

solution of sodium diethyldithiocarbamate in DMF to scavenge residual palladium.

Wash again with DMF (3 times) and DCM (3 times).

B. Selective Deprotection of the Benzyloxycarbonyl (Z) Group from Ornithine

Materials:

Peptide-resin from step A

10% Palladium on carbon (Pd/C)

Formic acid (HCOOH)

Methanol (MeOH)

DMF
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Procedure:

Swell the resin in a mixture of DMF and MeOH.

In a separate flask, prepare a solution of formic acid (as the hydrogen donor) in MeOH.

Carefully add the 10% Pd/C catalyst to the resin suspension (a weight equivalent to the resin

is a common starting point, but this should be optimized).

Add the formic acid solution to the resin and catalyst mixture.

Agitate the suspension at room temperature for 2-24 hours. The reaction progress can be

monitored by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

Once the deprotection is complete, filter the resin to remove the catalyst and wash

thoroughly with DMF, MeOH, and DCM.

C. On-Resin Lactam Bridge Formation

Materials:

Peptide-resin from step B

HATU

DIPEA

DMF

Procedure:

Swell the deprotected peptide-resin in DMF.

In a separate vial, prepare the cyclization solution by dissolving HATU (3-5 equivalents) and

DIPEA (6-10 equivalents) in DMF.

Add the cyclization solution to the resin.
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Agitate the reaction mixture at room temperature for 12-24 hours. Monitor the cyclization by

cleaving a small sample and analyzing by LC-MS.

Once cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (3

times), and dry under vacuum.

Protocol 3: Cleavage from Resin and Final Deprotection
Materials:

Cyclized peptide-resin from Protocol 2

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Cold diethyl ether

Procedure:

Place the dried resin in a reaction vessel.

Add the cleavage cocktail to the resin.

Agitate the mixture at room temperature for 2-3 hours.

Filter the resin and collect the filtrate.

Concentrate the filtrate under a stream of nitrogen.

Precipitate the crude cyclic peptide by adding cold diethyl ether.

Centrifuge the mixture to form a pellet, decant the ether, and wash the pellet with cold ether

two more times.

Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Analysis
Materials:
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Crude cyclic peptide

Water (HPLC grade)

Acetonitrile (HPLC grade)

TFA (for mobile phase)

Preparative and analytical RP-HPLC system

Mass spectrometer

Procedure:

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water

and acetonitrile).

Purify the cyclic peptide using preparative reverse-phase HPLC with a suitable gradient of

water/acetonitrile containing 0.1% TFA.

Collect the fractions containing the desired product.

Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the

identity of the product by mass spectrometry.

Pool the pure fractions and lyophilize to obtain the final cyclic peptide as a white, fluffy

powder.

Quantitative Data Summary
The yield and purity of cyclic peptides can be influenced by several factors, including the

peptide sequence, ring size, and the efficiency of the cyclization reaction. While specific data

for the Orn(Z)/Asp(OAll) cyclization is not widely reported, the following table provides

representative data for similar on-resin lactam cyclizations and deprotection efficiencies to

serve as a benchmark.
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Process Step Parameter Typical Range Reference

Linear Peptide

Synthesis

Purity of crude linear

peptide
>70%

General SPPS

knowledge

Z-Group Deprotection
Deprotection Yield

(solution phase)
>90% [4]

On-Resin Cyclization
Cyclization Yield

(crude)
20-75% [6]

Final Product Purity after HPLC >95%
General purification

knowledge

Final Product Overall Isolated Yield 5-30%
Estimated from similar

syntheses

Troubleshooting
Incomplete Coupling during SPPS: Use a stronger coupling agent, double couple, or

increase reaction time. Monitor each step with a Kaiser test.

Incomplete Allyl or Z Deprotection: Increase the amount of catalyst, reaction time, or

temperature (for Z deprotection). Ensure reagents are fresh and anhydrous where required.

Low Cyclization Yield: Optimize the coupling reagents and base. The peptide sequence itself

can hinder cyclization; altering the sequence or performing the cyclization in solution at high

dilution may be necessary.

Dimerization during Cyclization: This is more common in solution-phase cyclization but can

occur on-resin if the loading is too high. Using a low-loading resin can mitigate this.

Aspartimide Formation: While the described strategy is designed to minimize this,

sequences containing Asp-Gly or Asp-Ser are particularly prone. Using specialized dipeptide

building blocks or alternative protecting groups may be necessary in difficult cases.

Conclusion
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The synthesis of cyclic peptides using Fmoc-Orn(Z)-OH in combination with an orthogonally

protected acidic amino acid such as Fmoc-Asp(OAll)-OH is a robust and versatile strategy. The

tri-orthogonal protection scheme allows for the selective deprotection of the side chains and

subsequent on-resin lactamization. The detailed protocols provided in this application note offer

a comprehensive guide for researchers in academia and industry to successfully synthesize

these valuable molecules for a wide range of applications in drug discovery and chemical

biology. Careful optimization of the deprotection and cyclization steps is key to achieving high

yields and purity of the final cyclic peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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